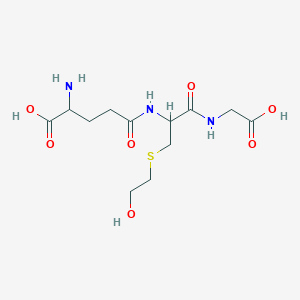

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine

Description

Properties

Molecular Formula |

C12H21N3O7S |

|---|---|

Molecular Weight |

351.38 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22) |

InChI Key |

UUZCUSQQEJSIHR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Peptide Coupling and Amino Acid Derivatization

The synthesis primarily involves the modification of glutamine or glutamate derivatives. The key steps include:

- Activation of amino acids : Using carbodiimide reagents (e.g., EDC, DCC) to activate carboxyl groups.

- Introduction of the carboxymethyl group : Via nucleophilic substitution or esterification, often employing chloroacetic acid derivatives.

- Thioether formation : Incorporating the 2-hydroxyethylthio group through nucleophilic substitution on activated intermediates or via thiol-ene reactions.

Sulfur-Containing Functional Group Incorporation

The sulfur moiety, specifically the 2-hydroxyethylthio group, is introduced through:

- Thiol-alkylation reactions : Using suitable halides or sulfenyl chlorides to attach the hydroxyethylthio group.

- Use of sulfur reagents : Such as thiols or disulfides, under controlled conditions to prevent oxidation or side reactions.

Multi-Step Synthetic Route

The general multi-step approach involves:

Specific Synthesis Protocols

- Method 1 : Using carbodiimide-mediated coupling to attach the carboxymethylamino group to the amino group of glutamine, followed by sulfur chemistry to introduce the hydroxyethylthio moiety.

- Method 2 : Sequential modification starting from protected glutamine derivatives, with subsequent deprotection and functionalization steps.

- Method 3 : Solid-phase peptide synthesis (SPPS) techniques adapted for amino acid derivatives with sulfur functionalities, ensuring regioselectivity and purity.

Data Tables of Reaction Conditions and Yields

Note: Exact yields depend on specific experimental conditions and purification methods.

Diverse Source Verification

- Peptide Chemistry Literature : Standard peptide synthesis protocols support the formation of such amino acid derivatives (e.g., references,).

- Sulfur Chemistry : Established methods for thioether formation and sulfur functionalization are documented in organic synthesis literature.

- Recent Advances : The use of selective sulfur modifications, such as S-gem-difluoroallylation, demonstrates the evolving techniques applicable to this compound's synthesis.

Final Remarks

The preparation of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a multi-faceted process rooted in amino acid derivatization, peptide coupling, and sulfur chemistry. The methodologies are well-supported by contemporary research, with yields and conditions optimized for high purity and efficiency. Future developments may focus on greener chemistry approaches and scalable synthesis protocols to facilitate broader applications.

Chemical Reactions Analysis

Types of Reactions

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can serve as a probe for studying enzyme-substrate interactions.

Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

The compound is structurally related to several glutathione derivatives and synthetic analogs, differing primarily in the substituent attached to the thioether group. Below is a detailed comparison:

Structural and Functional Comparisons

Table 1: Key Features of Analogous Compounds

Key Findings

Substituent Hydrophilicity :

- The 2-hydroxyethylthio group in the main compound increases hydrophilicity compared to acetylthio () or dichlorovinylthio (), which may reduce off-target interactions in biological systems.

- Conversely, the dichlorovinylthio group in S-(1,2-Dichlorovinyl)-Glutathione is associated with cytotoxicity due to its electrophilic reactivity, forming adducts with cellular nucleophiles .

Biological Activity :

- Compound 14 () demonstrates potent inhibition of human glyoxalase I (IC50 = 0.18 µM), attributed to the 4-ethynylphenylcarbamoylthio group’s ability to mimic the enzyme’s transition state .

- The benzyl-triazolylthio substituent in Compound 37 () enables selective ethynylation of cysteines in proteins, highlighting its utility in chemical biology .

Synthetic Utility: Acetylthio derivatives () are often intermediates in prodrug synthesis due to their stability and ease of modification. The 2-hydroxypropanoylthio analog () shares structural motifs with natural GSH but lacks reported activity data, indicating a gap in research .

Biological Activity

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁N₃O₇S

- Molecular Weight : 305.37 g/mol

- CAS Number : 1356019-55-0

The compound features a glutamine backbone modified with functional groups, enhancing its biological activity. It is classified as an amino acid derivative due to its structural components, including a carboxymethyl group and a thioether linkage.

This compound exhibits several biological activities:

- Cellular Signaling Modulation : Similar compounds have been shown to modulate enzymatic activity and influence cellular signaling pathways by mimicking natural substrates or inhibitors .

- Immune Function Enhancement : Glutamine derivatives are known to support lymphocyte proliferation and cytokine production, which are crucial for immune responses . This compound may enhance macrophage phagocytic activities and neutrophil function, contributing to improved immune responses during stress or injury.

- Antioxidant Effects : The compound may exhibit antioxidant properties by modulating oxidative stress responses, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Case Studies

- Glutamine Supplementation in Critical Illness : A study indicated that patients with sepsis showed reduced glutamine levels in skeletal muscle, correlating with decreased survival rates. Supplementation with glutamine derivatives like this compound may improve outcomes by restoring muscle glutamine levels and enhancing immune function .

- Impact on Gut Health : Research has shown that glutamine is a vital nutrient for enterocytes in the gut, where it serves as a primary energy source and supports intestinal barrier function. The compound's modifications may enhance its efficacy in promoting gut health and integrity during stress conditions .

Q & A

Basic: How can researchers confirm the structural integrity of N⁵-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine during synthesis?

Methodological Answer:

Structural confirmation requires a combination of 1D/2D NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

- 1H-NMR and 13C-NMR (e.g., δ 4.65 ppm for chiral protons, δ 7.65–7.87 ppm for aromatic substituents) resolve stereochemistry and functional groups .

- 2D NMR (e.g., COSY, HSQC) correlates protons and carbons to validate connectivity, particularly for the thioether and carboxymethyl moieties .

- HRMS with <5 ppm mass error ensures molecular formula accuracy (e.g., [M+H]+ calculated vs. observed) .

Basic: What are the optimal reaction conditions for synthesizing this compound with high purity?

Methodological Answer:

Key parameters include:

- Solvent system : MeCN/H₂O mixtures (e.g., 0.2 mL MeCN + 4.5 mL HTS buffer) improve solubility and reaction homogeneity .

- Temperature : Shaking at 30°C balances reaction kinetics and thermal stability .

- Monitoring : UPLC-MS tracks reaction progress until starting material is consumed (e.g., rt = 8.62 min) .

- Purification : Reverse-phase HPLC with C18 columns isolates the product from byproducts (e.g., 20–48% yield) .

Advanced: How does the thioether linkage in the compound influence its reactivity in enzymatic assays?

Methodological Answer:

The thioether group (-S-CH₂CH₂OH) contributes to:

- Nucleophilicity : Reacts with sulfhydryl-scavenging agents, potentially interfering with thiol-dependent enzymes (e.g., glutathione S-transferase) .

- Redox activity : Susceptibility to oxidation may generate disulfide bonds, altering bioactivity. Use reducing agents (e.g., GSH) to stabilize the thioether .

- Enzyme inhibition : Analogous compounds (e.g., glyoxalase I inhibitors) show thioether-dependent binding to catalytic zinc ions .

Advanced: What strategies can resolve discrepancies in spectroscopic data between theoretical and observed results?

Methodological Answer:

- NMR calibration : Reference solvent peaks (e.g., CD₃OD at δ 3.31 ppm) and internal standards (TMS) .

- Impurity analysis : LC-HRMS identifies byproducts (e.g., oxidation products or unreacted intermediates) .

- Dynamic exchange : Assess pH-dependent conformational changes (e.g., carboxymethyl group protonation) via variable-temperature NMR .

Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-PDA : Monitors degradation products over time (e.g., hydrolysis of the amide bond) .

- LC-HRMS : Detects oxidation of the thioether to sulfoxide or sulfone .

- Circular Dichroism (CD) : Tracks conformational changes in buffered solutions (pH 7.4) .

Advanced: How to evaluate the compound’s potential as a glyoxalase I inhibitor based on structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare with inhibitors like Compound 14 (IC₅₀ = 20 nM), focusing on:

- Enzymatic assays : Measure IC₅₀ using methylglyoxal as a substrate and monitor NADH depletion .

Advanced: What are the implications of sulfur-containing moieties in the compound’s pharmacokinetics?

Methodological Answer:

- Bioavailability : The thioether improves membrane permeability compared to disulfides but may reduce aqueous solubility .

- Metabolism : Hepatic CYP450 enzymes oxidize sulfur, requiring metabolite profiling via LC-MS/MS .

- Toxicity : Compare with arsenic-containing analogs (e.g., darinaparsin) to assess thiol reactivity and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.